molecular formula C16H21N3 B12263920 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole

2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole

Cat. No.: B12263920
M. Wt: 255.36 g/mol
InChI Key: LKPWMBHKTZQKFR-UHFFFAOYSA-N
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Description

2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole is a heterocyclic compound that contains both an imidazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the 2-Methylphenyl Group: This step involves the alkylation of the azetidine ring with 2-methylbenzyl chloride in the presence of a base.

    Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate with formamide or other suitable reagents to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infections.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine and imidazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-imidazole: Lacks the azetidine ring, making it less versatile in terms of chemical reactivity.

    1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which may alter its biological activity and chemical properties.

Uniqueness

The presence of both the azetidine and imidazole rings in 2-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-imidazole makes it unique. This dual-ring system can provide a combination of chemical reactivity and biological activity that is not found in simpler compounds.

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

2-methyl-1-[[1-[(2-methylphenyl)methyl]azetidin-3-yl]methyl]imidazole

InChI

InChI=1S/C16H21N3/c1-13-5-3-4-6-16(13)12-18-9-15(10-18)11-19-8-7-17-14(19)2/h3-8,15H,9-12H2,1-2H3

InChI Key

LKPWMBHKTZQKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CC(C2)CN3C=CN=C3C

Origin of Product

United States

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